molecular formula C14H14N2O3 B392896 2,6-dimethoxy-N-pyridin-2-ylbenzamide CAS No. 313976-36-2

2,6-dimethoxy-N-pyridin-2-ylbenzamide

Cat. No.: B392896
CAS No.: 313976-36-2
M. Wt: 258.27g/mol
InChI Key: UDNICHHUEUVNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a pyridin-2-yl group. Its molecular formula is C₁₃H₁₃N₂O₃, with a calculated molecular weight of 259.26 g/mol (based on structural analogs and computational tools). The compound’s structure combines a lipophilic aromatic core with a nitrogen-containing heterocycle, a design frequently employed in medicinal chemistry for targeting enzymes or receptors.

Properties

CAS No.

313976-36-2

Molecular Formula

C14H14N2O3

Molecular Weight

258.27g/mol

IUPAC Name

2,6-dimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-10-6-5-7-11(19-2)13(10)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17)

InChI Key

UDNICHHUEUVNIA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=N2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The most structurally analogous compound to 2,6-dimethoxy-N-pyridin-2-ylbenzamide is 2,6-dimethoxy-N-(2-pyrimidinyl)benzamide (). Below is a detailed comparison:

Property This compound 2,6-Dimethoxy-N-(2-pyrimidinyl)benzamide
Molecular Formula C₁₃H₁₃N₂O₃ C₁₃H₁₃N₃O₃
Molecular Weight (g/mol) 259.26 (calculated) 259.26 (reported)
Heterocyclic Substituent Pyridin-2-yl (C₅H₄N) Pyrimidin-2-yl (C₄H₃N₂)
Nitrogen Atoms 2 3

Key Differences and Implications

Heterocyclic Substituent: The pyridin-2-yl group in the target compound contains one nitrogen atom in a six-membered ring, while the pyrimidin-2-yl group in the analog has two nitrogen atoms in a six-membered ring.

Molecular Weight :

  • Despite identical molecular weights (259.26 g/mol), the pyrimidinyl analog’s additional nitrogen atom replaces a carbon in the heterocycle, subtly altering polarity and solubility.

Bioactivity Potential: Pyrimidine rings (as in the analog) are often associated with enhanced interactions with ATP-binding pockets in kinases due to their ability to mimic purine bases. Pyridine-based analogs (like the target compound) may prioritize interactions with hydrophobic or π-π stacking regions .

Research Findings and Limitations

  • Synthetic Accessibility: Both compounds share similar synthetic routes (e.g., coupling 2,6-dimethoxybenzoic acid with aminopyridine or aminopyrimidine), but the pyrimidinyl variant may require stricter temperature control due to its higher nitrogen content .
  • Data Gaps: No solubility, stability, or bioactivity data for either compound is available in the provided evidence. Further experimental studies are needed to validate theoretical comparisons.

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